N-cyclobutyl-2-iodoaniline
Overview
Description
N-cyclobutyl-2-iodoaniline is an organic compound with the molecular formula C10H12IN It is a derivative of aniline, where the hydrogen atom at the nitrogen position is replaced by a cyclobutyl group and the hydrogen atom at the ortho position of the benzene ring is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-cyclobutyl-2-iodoaniline involves the iodination of N-cyclobutylaniline. This can be achieved through a transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen . The reaction typically uses inexpensive potassium iodide (KI) and iodine (I2) as halogen donors. The process is operationally scalable and exhibits high functional-group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-cyclobutyl-2-iodoaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-iodoaniline involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through the oxidative addition and transmetalation steps of the Suzuki-Miyaura coupling mechanism . The cyclobutyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-cyclobutyl-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
N-cyclobutyl-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-cyclobutyl-2-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in certain types of chemical reactions, such as coupling reactions .
Properties
IUPAC Name |
N-cyclobutyl-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUQGQJJOSLGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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